molecular formula C12H17NO3S B2549695 4,4-dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine CAS No. 866157-32-6

4,4-dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine

Cat. No.: B2549695
CAS No.: 866157-32-6
M. Wt: 255.33
InChI Key: BRRJFQRHZMTDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine is a heterocyclic organic compound It features an oxazolidine ring, which is a five-membered ring containing oxygen and nitrogen atoms The compound also has a sulfonyl group attached to a benzene ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with an amino alcohol, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4,4-dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine
  • 4,4-dimethyl-3-(4-chlorobenzenesulfonyl)-1,3-oxazolidine
  • 4,4-dimethyl-3-(4-nitrobenzenesulfonyl)-1,3-oxazolidine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

4,4-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-10-4-6-11(7-5-10)17(14,15)13-9-16-8-12(13,2)3/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRJFQRHZMTDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2COCC2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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